molecular formula C14H14O2 B13560162 2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane CAS No. 27602-74-0

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane

Cat. No.: B13560162
CAS No.: 27602-74-0
M. Wt: 214.26 g/mol
InChI Key: UPEGIZOAIZVQDQ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane typically involves the reaction of 6-methoxy-2-naphthol with an appropriate epoxidizing agent. One common method is the reaction of 6-methoxy-2-naphthol with a halohydrin, followed by treatment with a base to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-2-naphthalenyl)propanoic acid: Similar structure but with a propanoic acid group instead of an oxirane ring.

    6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of an oxirane ring.

    4-(6-Methoxy-2-naphthalenyl)-2-butanone: Contains a butanone group instead of an oxirane ring.

Uniqueness

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

27602-74-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-2-methyloxirane

InChI

InChI=1S/C14H14O2/c1-14(9-16-14)12-5-3-11-8-13(15-2)6-4-10(11)7-12/h3-8H,9H2,1-2H3

InChI Key

UPEGIZOAIZVQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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